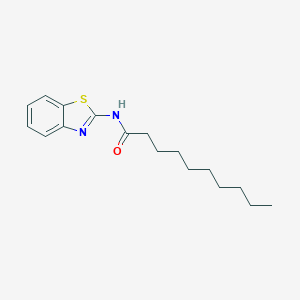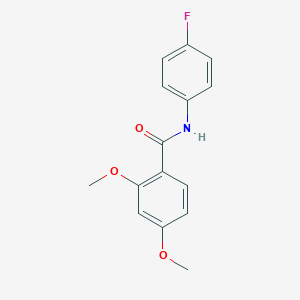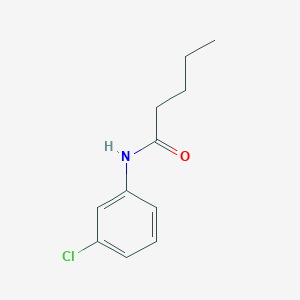
N-(3-chlorophenyl)pentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chlorophenyl)pentanamide, also known as NCPP, is a chemical compound that belongs to the class of amides. It is commonly used in scientific research for its pharmacological properties. NCPP is synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments are well documented.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)pentanamide is not fully understood. However, it is believed to act on the GABAergic system, which is involved in the regulation of anxiety, depression, and pain. N-(3-chlorophenyl)pentanamide is thought to enhance the activity of GABA, an inhibitory neurotransmitter, which leads to its pharmacological effects.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)pentanamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines, such as TNF-α and IL-1β, in animal models of inflammation. N-(3-chlorophenyl)pentanamide has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a role in the growth and survival of neurons. In addition, N-(3-chlorophenyl)pentanamide has been shown to increase the levels of serotonin and dopamine, two neurotransmitters that are involved in the regulation of mood.
Advantages and Limitations for Lab Experiments
N-(3-chlorophenyl)pentanamide has several advantages for lab experiments. It is easy to synthesize and has well-documented pharmacological properties. In addition, it has been shown to have low toxicity in animal models. However, N-(3-chlorophenyl)pentanamide has some limitations. It has poor solubility in water, which can make it difficult to administer in some experimental settings. In addition, its pharmacokinetics and pharmacodynamics have not been fully characterized, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for the study of N-(3-chlorophenyl)pentanamide. One area of research is the characterization of its pharmacokinetics and pharmacodynamics. This will help to better understand how N-(3-chlorophenyl)pentanamide is absorbed, distributed, metabolized, and excreted in the body. Another area of research is the development of more water-soluble derivatives of N-(3-chlorophenyl)pentanamide, which may be more suitable for some experimental settings. Finally, the potential use of N-(3-chlorophenyl)pentanamide in the treatment of various neurological disorders, such as neuropathic pain and epilepsy, warrants further investigation.
Conclusion:
In conclusion, N-(3-chlorophenyl)pentanamide is a chemical compound that has been extensively studied for its pharmacological properties. Its synthesis, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been well documented. There are several future directions for the study of N-(3-chlorophenyl)pentanamide, which may lead to its potential use in the treatment of various neurological disorders.
Synthesis Methods
N-(3-chlorophenyl)pentanamide can be synthesized using various methods. One of the most common methods is the reaction of 3-chlorobenzoyl chloride with pentanoyl chloride in the presence of anhydrous aluminum chloride. Another method involves the reaction of 3-chlorobenzoic acid with pentanoyl chloride in the presence of thionyl chloride. The yield of N-(3-chlorophenyl)pentanamide varies depending on the method used.
Scientific Research Applications
N-(3-chlorophenyl)pentanamide is commonly used in scientific research for its pharmacological properties. It has been shown to have analgesic, anti-inflammatory, and anticonvulsant effects. N-(3-chlorophenyl)pentanamide has also been studied for its potential use in the treatment of neuropathic pain and epilepsy. In addition, N-(3-chlorophenyl)pentanamide has been shown to have anxiolytic and antidepressant effects.
properties
Molecular Formula |
C11H14ClNO |
|---|---|
Molecular Weight |
211.69 g/mol |
IUPAC Name |
N-(3-chlorophenyl)pentanamide |
InChI |
InChI=1S/C11H14ClNO/c1-2-3-7-11(14)13-10-6-4-5-9(12)8-10/h4-6,8H,2-3,7H2,1H3,(H,13,14) |
InChI Key |
LOQKNLXBLMIZPG-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC1=CC(=CC=C1)Cl |
Canonical SMILES |
CCCCC(=O)NC1=CC(=CC=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



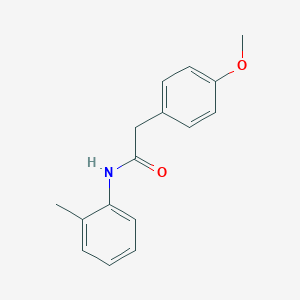
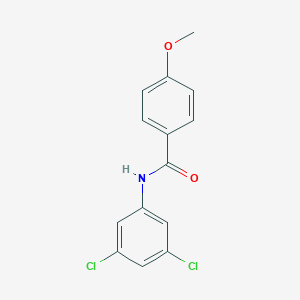
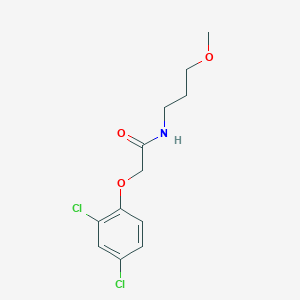
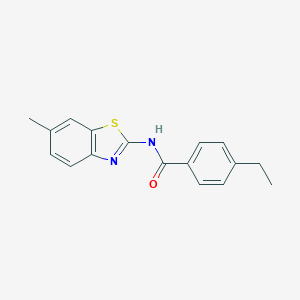
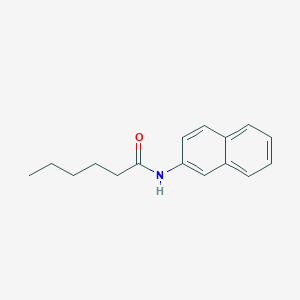
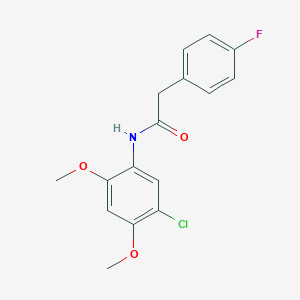
![2-(4-methoxyphenyl)-N-(6-{[(4-methoxyphenyl)acetyl]amino}hexyl)acetamide](/img/structure/B291835.png)

